molecular formula C4H12ClNO2 B2785007 (2R)-4-aminobutane-1,2-diol hydrochloride CAS No. 2225127-14-8

(2R)-4-aminobutane-1,2-diol hydrochloride

Cat. No. B2785007
CAS RN: 2225127-14-8
M. Wt: 141.6
InChI Key: DRZGKLVLGVETGA-PGMHMLKASA-N
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Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the three-dimensional arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. This can include reactions where the compound is a reactant, a product, or a catalyst .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and types of reactions the compound can undergo .

Advantages and Limitations for Lab Experiments

Gabapentin has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available. It has also been shown to be effective in a variety of animal models of disease. However, (2R)-4-aminobutane-1,2-diol hydrochloride has a number of limitations. It has a short half-life, which may require frequent dosing in some experiments. It is also known to have a number of side effects, which may confound experimental results.

Future Directions

There are a number of future directions for research on (2R)-4-aminobutane-1,2-diol hydrochloride. One area of interest is the development of more potent and selective this compound analogs. Another area of interest is the development of new formulations of this compound that have improved pharmacokinetic properties. Additionally, there is interest in exploring the use of this compound in combination with other drugs for the treatment of various diseases. Finally, there is a need for further research into the mechanism of action of this compound and its effects on the central nervous system.

Synthesis Methods

Gabapentin is synthesized from the amino acid L-glutamine. The synthesis method involves the protection of the carboxyl group of L-glutamine with a tert-butyloxycarbonyl (BOC) group, followed by the conversion of the amino group to an azide. The azide is then reduced to an amine, which is protected with a BOC group. The BOC group is then removed, and the amine is reacted with 1,2-dichloroethane to form (2R)-4-aminobutane-1,2-diol hydrochloride.

Scientific Research Applications

Gabapentin has been extensively studied for its effectiveness in treating a variety of conditions. It has been shown to be effective in treating epilepsy, postherpetic neuralgia, diabetic neuropathy, and fibromyalgia. It has also been used off-label to treat anxiety, bipolar disorder, and alcohol withdrawal syndrome.

Safety and Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS), which includes information on toxicity, environmental impact, safe handling practices, and emergency response procedures .

properties

IUPAC Name

(2R)-4-aminobutane-1,2-diol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2.ClH/c5-2-1-4(7)3-6;/h4,6-7H,1-3,5H2;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZGKLVLGVETGA-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@H](CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2225127-14-8
Record name (2R)-4-aminobutane-1,2-diol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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